molecular formula C13H18O3 B134325 2-(2-Isopropyl-5-methylphenoxy)propanoic acid CAS No. 159302-03-1

2-(2-Isopropyl-5-methylphenoxy)propanoic acid

Cat. No.: B134325
CAS No.: 159302-03-1
M. Wt: 222.28 g/mol
InChI Key: MLHQFMJKIPOZEV-UHFFFAOYSA-N
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Description

2-(2-Isopropyl-5-methylphenoxy)propanoic acid (IUPAC name: 2-(5-methyl-2-propan-2-ylphenoxy)propanoic acid) is a phenoxypropanoic acid derivative with the molecular formula C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol. Its structure features a propanoic acid backbone substituted with a phenoxy group containing an isopropyl group at the 2-position and a methyl group at the 5-position of the aromatic ring (SMILES: CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)O) .

Properties

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-8(2)11-6-5-9(3)7-12(11)16-10(4)13(14)15/h5-8,10H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHQFMJKIPOZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397612
Record name 2-(2-isopropyl-5-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159302-03-1
Record name 2-(2-isopropyl-5-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[5-methyl-2-(propan-2-yl)phenoxy]propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid typically involves the reaction of 2-isopropyl-5-methylphenol with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-5-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

2-(2-Isopropyl-5-methylphenoxy)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein structures and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The isopropyl and methyl groups on the phenoxy ring of the target compound reduce water solubility compared to simpler propanoic acids like 2-hydroxyisobutyric acid .
  • Herbicidal Activity : Haloxyfop and fluazifop demonstrate enhanced herbicidal potency due to electronegative substituents (Cl, CF₃) that improve target enzyme (ACCase) binding .
  • Pharmaceutical Relevance: The (2RS)-2-(4-Butylphenyl)-propanoic acid, an impurity in drug synthesis, lacks the phenoxy group, reducing its biological activity compared to the target compound .

Functional Group Analysis and Reactivity

  • The target compound’s pKa (~4.5) aligns with typical phenoxypropanoic acids, enabling ionic interactions in biological systems .
  • Phenoxy Substituents: Haloxyfop’s pyridinyl group enhances lipophilicity and enzyme inhibition, whereas the target compound’s isopropyl/methyl groups may stabilize hydrophobic interactions .
  • Branched Chains: 2-Hydroxyisobutyric acid’s compact structure increases water solubility but limits applications to non-agrochemical uses .

Biological Activity

2-(2-Isopropyl-5-methylphenoxy)propanoic acid, with the molecular formula C₁₃H₁₈O₃ and a molecular weight of approximately 222.28 g/mol, is an aromatic carboxylic acid characterized by a phenoxy group attached to a propanoic acid moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical and agricultural applications.

This compound typically appears as a white crystalline solid and is noted for its irritant properties upon contact with skin or mucous membranes. Its unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in drug synthesis.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammation. This property suggests potential applications in treating inflammatory diseases.

Antioxidative Activity

The compound has also been noted for its antioxidative properties, which can protect cells from oxidative stress by scavenging free radicals. This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative disorders .

Antifungal Activity

In addition to its anti-inflammatory and antioxidative effects, this compound has shown antifungal activity. This characteristic could be beneficial in agricultural applications, particularly in developing fungicides that target crop pathogens without harming beneficial organisms .

Case Studies

  • In Vivo Studies : In animal models, administration of this compound has resulted in reduced markers of inflammation and improved recovery times from induced inflammatory conditions. These findings support its potential therapeutic use in clinical settings.
  • In Vitro Studies : Cell culture experiments have revealed that this compound can significantly lower the levels of TNF-alpha and IL-6, two key cytokines involved in the inflammatory response. This suggests a mechanism by which the compound exerts its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
2-Methylpropanoic acidC₄H₈O₂Solvent; minimal biological activity
2-(4-Isobutylphenoxy)propanoic acidC₁₃H₁₈O₃Similar anti-inflammatory properties
2-(4-Methylphenoxy)propanoic acidC₁₂H₁₈O₃Lacks isopropyl group; used in similar applications

This table highlights how this compound stands out due to its unique combination of structural features and biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Isopropyl-5-methylphenoxy)propanoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Williamson ether synthesis , where the phenolic group of 2-isopropyl-5-methylphenol reacts with a propanoic acid derivative (e.g., 2-bromopropanoic acid) under alkaline conditions. Optimization of solvent (e.g., acetone or DMF), temperature (60–80°C), and molar ratios is critical.
  • Data : For analogous compounds like thymoxyacetic acid (CAS 5333-40-4), yields exceeding 70% are achieved using chloroacetic acid and thymol . Adjusting stoichiometry of the alkylating agent (e.g., 1.2:1 molar ratio of halide to phenol) can minimize byproducts.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR to identify aromatic protons (δ 6.5–7.5 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and the propanoic acid backbone (δ 2.5–3.5 ppm).
  • IR : Carboxylic acid C=O stretch (~1700 cm1^{-1}) and phenolic C-O stretch (~1250 cm1^{-1}).
  • X-ray crystallography for absolute configuration determination if enantiomers are synthesized.
    • Validation : Compare spectral data with structurally related compounds, such as 2-(4-chlorophenoxy)propanoic acid (CAS 3307-39-9) .

Q. What are the key physicochemical properties (e.g., pKa, solubility) of this compound, and how do substituents influence them?

  • pKa : Expected to be ~4.7–4.9 based on analogs like 2-(p-anisyl)propanoic acid (pKa 4.69) . Electron-donating groups (e.g., methyl, isopropyl) slightly reduce acidity compared to unsubstituted propanoic acid (pKa 4.88).
  • Solubility : Low water solubility due to hydrophobic substituents; soluble in polar aprotic solvents (DMSO, DMF).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound in enzyme inhibition studies?

  • Approach :

  • Use standardized assay conditions (e.g., fixed pH, temperature) to minimize variability.
  • Validate results with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence assays).
  • Compare with structurally similar compounds like MCPP (2-(4-chloro-2-methylphenoxy)propionic acid), which exhibits herbicidal activity via auxin mimicry .

Q. What metabolic pathways are predicted for this compound in mammalian systems?

  • Hypothesis : Likely undergoes Phase I oxidation (hydroxylation of isopropyl/methyl groups) and Phase II conjugation (glucuronidation or sulfation) based on ibuprofen analogs.
  • Methodology :

  • In vitro assays with liver microsomes and LC-MS/MS to detect metabolites.
  • Reference impurities from related pharmaceuticals, such as hydroxylated derivatives (e.g., 1-hydroxyibuprofen, CAS 53949-53-4) .

Q. How should occupational exposure limits and safety protocols be designed for laboratory handling?

  • Guidelines :

  • Follow OSHA standards (29 CFR 1910.1020) for air sampling and medical surveillance .
  • Use engineering controls (fume hoods) and PPE (nitrile gloves, respirators) to mitigate health hazards (rated Category 3 for toxicity in analogs like MCPP) .
    • Emergency Measures : Eye wash stations and emergency showers must be accessible per NJDOH recommendations .

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